molecular formula C7H8FNO B6274428 3-(fluoromethoxy)aniline CAS No. 2763776-17-4

3-(fluoromethoxy)aniline

Cat. No.: B6274428
CAS No.: 2763776-17-4
M. Wt: 141.1
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Description

3-(Fluoromethoxy)aniline (hypothetical structure: NH₂-C₆H₄-OCH₂F) is a fluorinated aromatic amine featuring a fluoromethoxy (-OCH₂F) substituent at the meta position of the aniline ring. Fluorinated anilines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents, which enhance stability and modulate reactivity .

Properties

CAS No.

2763776-17-4

Molecular Formula

C7H8FNO

Molecular Weight

141.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(fluoromethoxy)aniline typically involves the introduction of a fluoromethoxy group to an aniline derivative. One common method is the nucleophilic aromatic substitution reaction where a fluoromethoxy group is introduced to a suitable aromatic precursor.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(Fluoromethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro precursor can be reduced to form the aniline derivative.

    Substitution: The fluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anilines, quinones, and other aromatic derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(Fluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(fluoromethoxy)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The fluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3-(fluoromethoxy)aniline analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Boiling Point (°C/mmHg) Key Properties (from Evidence)
3-(Trifluoromethyl)aniline 98-16-8 C₇H₆F₃N 161.12 -CF₃ (meta) Not reported Laboratory chemical; EC No. 202-643-4
3-(Trifluoromethoxy)aniline 1535-73-5 C₇H₆F₃NO 177.13 -OCF₃ (meta) 72–75/8 Density: 1.325 g/cm³; Refractive index: 1.466
3-(1,1,2,2-Tetrafluoroethoxy)aniline 831-75-4 C₈H₇F₄NO 209.14 -OCH₂CF₃ (meta) Not reported Purity: 97–98%; EINECS 212-610-6
4-(Trifluoromethoxy)aniline 461-82-5 C₇H₆F₃NO 177.12 -OCF₃ (para) Not reported Used in environmental/cannabis analysis
3-Chloro-5-(difluoromethoxy)aniline Not provided C₇H₆ClF₂NO 205.58 -Cl (meta), -OCHF₂ Not reported Apollo Scientific safety data

Key Observations :

  • Substituent Effects :
    • Electron-withdrawing strength : Trifluoromethyl (-CF₃) > trifluoromethoxy (-OCF₃) > tetrafluoroethoxy (-OCH₂CF₃) > fluoromethoxy (-OCH₂F). Stronger electron-withdrawing groups reduce basicity of the aniline NH₂ group .
    • Steric bulk : Tetrafluoroethoxy substituents increase molecular weight and may hinder reactivity compared to smaller groups like -CF₃ .
  • Positional Isomerism :
    • Para-substituted analogs (e.g., 4-(trifluoromethoxy)aniline) exhibit distinct electronic and steric properties compared to meta-substituted derivatives, influencing solubility and reaction pathways .

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